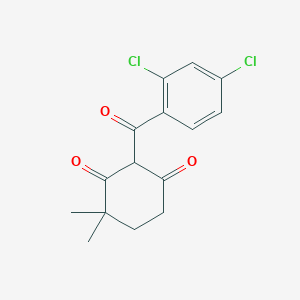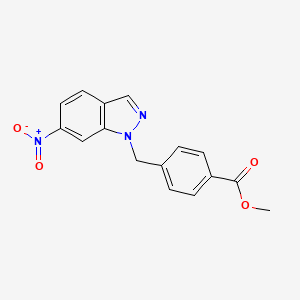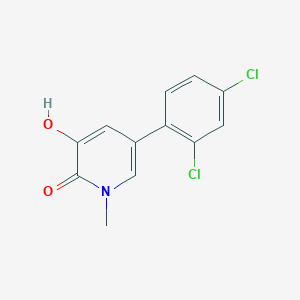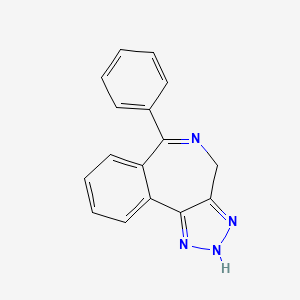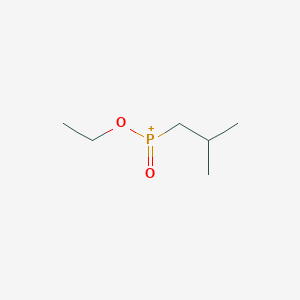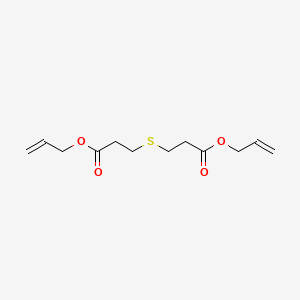
diallyl 3,3'-thiodipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C12H18O4S It is a diester derived from the reaction of allyl alcohol with 3,3’-thiodipropanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
化学反应分析
Types of Reactions
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Allyl-substituted derivatives.
科学研究应用
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its allyl groups can participate in polymerization reactions, forming cross-linked polymer networks. Additionally, the sulfur atom in the thioether linkage can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may exhibit different biological activities.
相似化合物的比较
Similar Compounds
Diallyl 3,3’-thiodipropanoate: Similar structure but with different ester groups.
1,3-Diphenylprop-2-en-1-one: Contains a similar allyl group but with phenyl substituents.
3-Methyl-1-p-tolyl-but-2-en-1-one: Similar allyl group with different substituents.
Uniqueness
Diprop-2-en-1-yl 3,3’-sulfanediyldipropanoate is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with biological molecules and provides unique reactivity in chemical synthesis .
属性
CAS 编号 |
39557-51-2 |
|---|---|
分子式 |
C12H18O4S |
分子量 |
258.34 g/mol |
IUPAC 名称 |
prop-2-enyl 3-(3-oxo-3-prop-2-enoxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H18O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-4H,1-2,5-10H2 |
InChI 键 |
KUNAOSOKOQEGNB-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)CCSCCC(=O)OCC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
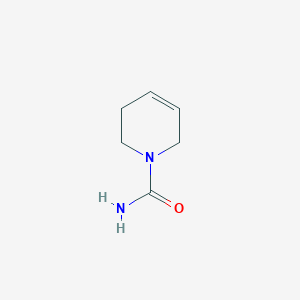
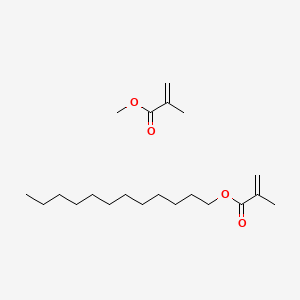
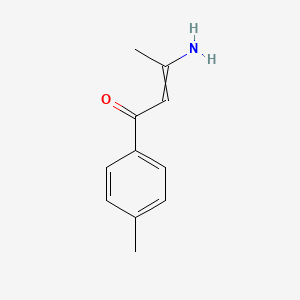
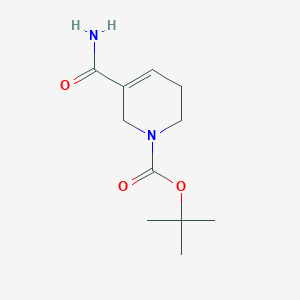
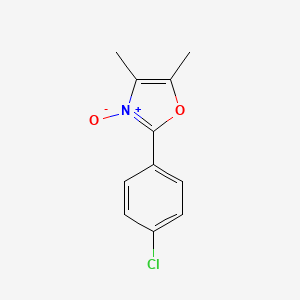
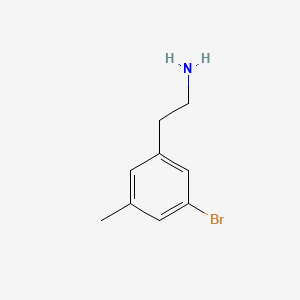
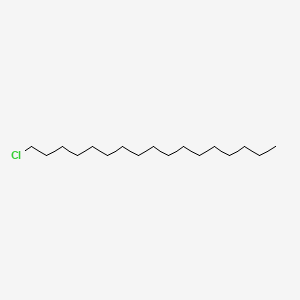
![Thiazolo[4,5-d]pyrimidin-7(4H)-one, 5-methyl-4-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(4-morpholinyl)-](/img/structure/B8651839.png)
